molecular formula C20H14ClF3N4OS B2789365 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 891097-45-3

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2789365
M. Wt: 450.86
InChI Key: PKUXGJSSWMQZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H14ClF3N4OS and its molecular weight is 450.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the thiazolo[3,2-b][1,2,4]triazole ring system followed by the attachment of the benzamide and trifluoromethyl groups.

Starting Materials
4-chlorobenzenesulfonamide, 2-mercapto-5-nitrobenzimidazole, 2-bromoethylamine hydrobromide, sodium hydride, 3-(trifluoromethyl)benzoic acid, N,N-dimethylformamide, triethylamine, acetic acid, ethanol

Reaction
Step 1: Synthesis of 2-(2-nitroethyl)benzimidazole by reacting 2-mercapto-5-nitrobenzimidazole with 2-bromoethylamine hydrobromide in ethanol., Step 2: Reduction of 2-(2-nitroethyl)benzimidazole to 2-(2-aminoethyl)benzimidazole using sodium hydride in ethanol., Step 3: Synthesis of 2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethylamine by reacting 2-(2-aminoethyl)benzimidazole with 4-chlorobenzenesulfonamide and triethylamine in N,N-dimethylformamide., Step 4: Synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide by reacting 2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethylamine with 3-(trifluoromethyl)benzoic acid and triethylamine in N,N-dimethylformamide and acetic acid.

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4OS/c21-15-6-4-12(5-7-15)17-26-19-28(27-17)16(11-30-19)8-9-25-18(29)13-2-1-3-14(10-13)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUXGJSSWMQZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

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